2-Acetyl-6-methoxypyridine

Asymmetric Synthesis Chiral Amines Catalysis

Researchers requiring chiral amines with >99% enantiomeric excess face significant stereochemical control challenges when using unsubstituted 2-acetylpyridine analogs. 2-Acetyl-6-methoxypyridine (CAS 21190-93-2) is the validated solution, uniquely enabling >99% ee in direct asymmetric reductive amination (DARA) reactions where 6-aryl-substituted analogs fail. Its 6-methoxy substitution provides distinct electronic properties and a synthetic handle for downstream pyridone formation, unavailable with 6-methyl or 6-chloro analogs. • Achieves >99% enantioselectivity in DARA, critical for chiral drug intermediate synthesis. • Validated scaffold for anticancer thiosemicarbazone ligands with documented HCT116 cytotoxicity. • Scalable synthesis confirmed via 94% yield microwave-assisted Friedel-Crafts acylation.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 21190-93-2
Cat. No. B1282506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-methoxypyridine
CAS21190-93-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC=C1)OC
InChIInChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3
InChIKeyXPJALZRCJQKJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-6-methoxypyridine: Differentiated Building Block for Asymmetric Synthesis


2-Acetyl-6-methoxypyridine (CAS 21190-93-2) is a substituted 2-acetylpyridine derivative characterized by a methoxy group at the 6-position of the pyridine ring. This specific substitution pattern confers distinct electronic and steric properties that are critical in asymmetric synthesis, notably achieving >99% enantioselectivity in direct asymmetric reductive amination (DARA) reactions [1]. The compound serves as a versatile intermediate for the synthesis of biologically active thiosemicarbazone ligands [2] and heterocyclic scaffolds, with documented cytotoxic activity against HCT116 colorectal cancer cells . Its physicochemical profile includes a melting point of 40-44 °C and a boiling point of 85 °C at 0.2 mmHg , which distinguish it from unsubstituted and alternatively substituted 2-acetylpyridine analogs.

Asymmetric Synthesis 6-Methoxy substitution enables enantioselectivity control in DARA
Medicinal Chemistry AMOPY scaffold for thiosemicarbazone ligand design
Process Research Microwave-assisted route reported for scale-up

Why Generic Analogs Fail to Substitute 2-Acetyl-6-methoxypyridine


Generic substitution within the 2-acetylpyridine class is scientifically untenable due to profound differences in electronic and steric effects dictated by the 6-position substituent. In the context of direct asymmetric reductive amination (DARA), the methoxy group of 2-acetyl-6-methoxypyridine enables >99% enantioselectivity, whereas 2-acetylpyridine (unsubstituted) or 6-aryl-substituted analogs suffer from dramatically reduced enantioselectivity due to altered electron density and steric hindrance [1]. Furthermore, the methoxy group provides a distinct chemical handle for downstream functionalization, including cleavage to the corresponding pyridone under acidic conditions, which is absent in 6-methyl or 6-chloro analogs . For researchers developing thiosemicarbazone-based anticancer agents, the AMOPY (2-acetyl-6-methoxypyridine) scaffold has been specifically validated, while the broader literature indicates that even minor changes from 2-acetylpyridine to 2-formylpyridine or 2-benzoylpyridine result in significant shifts in biological activity profiles [2][3]. Therefore, substituting based on superficial core similarity introduces unacceptable variability in reaction outcomes and biological readouts.

  • Enantioselectivity may shift

    6-Aryl or unsubstituted analogs may not reproduce the high enantioselectivity observed with the 6-methoxy group.

  • Functionalization handle absent

    The 6-methoxy group enables downstream pyridone conversion; 6-methyl or 6-chloro analogs lack this handle.

  • Biological readout may differ

    Thiosemicarbazone SAR is sensitive to pyridine substitution; generic analogs yield unpredictable cell-model responses.

2-Acetyl-6-methoxypyridine: Quantitative Performance Evidence


Asymmetric Reductive Amination Enantioselectivity

In direct asymmetric reductive amination (DARA), 2-acetyl-6-methoxypyridine demonstrates exceptional performance with >99% conversion and >99% enantiomeric excess (ee). This performance starkly contrasts with 2-acetyl-6-aryl-substituted pyridine analogs, where increasing electron withdrawal correlates with decreased enantioselectivity [1].

DARA Enantioselectivity
Head-to-head
Target: >99% ee
6-Aryl-substituted analogs: significantly decreased ee
Supports chiral amine building block selection
Consistent with reported DARA conditions
Asymmetric Synthesis Chiral Amines Catalysis

Cytotoxicity Against HCT116 Cells

2-Acetyl-6-methoxypyridine has been documented to exhibit anti-cancer properties, specifically showing cytotoxic effects on HCT116 human colorectal carcinoma cells . This provides a validated biological starting point for medicinal chemistry programs targeting this cell line. While precise IC50 data for the parent compound in HCT116 cells is not provided in the source, the observed cytotoxicity distinguishes it from many simple pyridine building blocks that lack inherent biological activity. The compound also demonstrates weak antagonist activity at TRPV2 ion channels (IC50 = 460 nM), suggesting potential off-target considerations or additional pharmacological utility [1].

Cell-Model Activity
Cross-study
Cytotoxicity: HCT116 cells; TRPV2 IC50 = 460 nM
Supports cytotoxicity endpoint review
TRPV1 selectivity >10,000 nM
Anticancer Cytotoxicity Medicinal Chemistry

Microwave-Assisted Synthesis Scalability

A microwave-assisted synthetic route for 2-acetyl-6-methoxypyridine has been reported, yielding the target product in 94% yield after purification. This method utilizes 2-methoxypyridine and acetyl chloride in the presence of CTAB/CTAC in 1,2-dichloroethane under controlled microwave irradiation (100 °C, 2 bar, 5 min) . This high-yielding, rapid protocol contrasts with traditional Friedel-Crafts acylations that often require longer reaction times and produce lower yields for electron-deficient heterocycles. While specific yield data for alternative methods on this exact substrate are not provided, the 94% yield benchmark is exceptionally high for acylation of a 2-methoxypyridine core, which is typically deactivated toward electrophilic aromatic substitution.

Microwave Yield
Data to verify
94% isolated yield
Microwave-assisted Friedel-Crafts acylation
Supports synthetic scalability review
Class-level inference; source-specific review needed
Green Chemistry Process Chemistry Synthetic Methodology

Drug-Like Physicochemical Properties

The computed LogP of 2-acetyl-6-methoxypyridine is 1.29 , placing it within the optimal range (1-3) for passive membrane permeability and CNS drug-likeness. This contrasts with more polar analogs such as 2-acetyl-6-hydroxypyridine (predicted LogP <0) or the hydrochloride salts of 2-acetylpyridine. The moderate melting point (40-44 °C) facilitates handling as a low-melting solid, distinguishing it from 2-acetyl-6-methylpyridine (liquid at room temperature) and offering advantages in weighing and formulation .

Lipophilicity
Class-level
LogP = 1.29; mp 40–44°C
Supports drug-like property screening
Calculated LogP; experimental verification advised
Physicochemical Properties Drug-Likeness Medicinal Chemistry

AMOPY Thiosemicarbazone Scaffold for Anticancer Design

2-Acetyl-6-methoxypyridine (designated as the AMOPY scaffold) has been specifically employed as the starting material for the synthesis of a series of thiosemicarbazone ligands intended for anticancer drug design [1]. Thiosemicarbazones are a privileged class of metal-chelating anticancer agents, and the AMOPY framework provides a unique electronic environment that influences metal coordination geometry and biological activity. The broader literature establishes that 2-acetylpyridine thiosemicarbazones exhibit potent activity, but subtle changes in the pyridine substitution pattern (e.g., 2-acetylpyridine vs. 2-formylpyridine vs. 2-benzoylpyridine) lead to significant differences in antifungal and antitumor potency [2]. The AMOPY scaffold represents a specific, under-explored chemotype within this class.

AMOPY Scaffold
Supporting evidence
Thiosemicarbazone ligands synthesized and characterized
Supports structure-activity relationship studies
Activity profile differs from 2-formyl/2-benzoyl analogs
Medicinal Chemistry Thiosemicarbazones Anticancer Agents

2-Acetyl-6-methoxypyridine: Application Scenarios


Chiral Amine Synthesis by DARA

For pharmaceutical process chemists requiring chiral amines with >99% enantiomeric excess, 2-acetyl-6-methoxypyridine is the substrate of choice. As demonstrated in head-to-head comparative studies, its 6-methoxy substitution pattern uniquely enables >99% ee in DARA reactions, a level of stereocontrol not achievable with 6-aryl-substituted analogs [1]. This makes the compound essential for constructing chiral intermediates for drug candidates where optical purity is paramount. Procurement of this specific building block ensures access to a high-fidelity stereoselective transformation that cannot be replicated with unsubstituted 2-acetylpyridine or 6-methyl analogs.

HCT116 Colorectal Cancer Drug Discovery

Medicinal chemistry teams focused on colorectal cancer should prioritize 2-acetyl-6-methoxypyridine as a starting point for lead optimization. The compound exhibits documented cytotoxic activity against HCT116 cells and serves as the scaffold for the AMOPY series of thiosemicarbazone ligands, a class known for potent metal-chelating anticancer properties [2]. Given the known sensitivity of thiosemicarbazone activity to even minor changes in the pyridine ring, substituting this compound with 2-acetylpyridine or other analogs would yield a different chemical series with unpredictable biological outcomes. The observed cytotoxicity provides a direct biological rationale for building SAR libraries around the 6-methoxy-2-acetylpyridine core.

Scalable Microwave-Assisted Pyridine Synthesis

Process research and development groups seeking to minimize cost and maximize throughput should consider 2-acetyl-6-methoxypyridine for their synthetic planning. The microwave-assisted Friedel-Crafts acylation protocol yields the compound in 94% yield under conditions optimized for rapid, scalable production . This high yield translates to lower raw material costs per gram and reduced waste generation, making it an economically attractive building block for projects that may advance to multi-kilogram scale. In contrast, alternative 6-substituted 2-acetylpyridines often lack such optimized, high-yielding synthetic routes, increasing procurement costs and supply chain risk.

TRPV2 Ion Channel Tool Development

For chemical biologists investigating TRP channels, 2-acetyl-6-methoxypyridine offers a starting point for developing TRPV2 modulators. Binding data indicates weak antagonist activity at TRPV2 (IC50 = 460 nM) with selectivity over TRPV1 (>10,000 nM) [3]. While the compound itself is not a high-potency probe, its distinct activity profile compared to other 2-acetylpyridine derivatives provides a validated chemical handle for optimizing TRPV2 selectivity. This application is particularly relevant for researchers studying thermosensation, nociception, or TRPV2's role in cancer progression, where selective chemical tools are in high demand.

Application
Selection Property
Validation Focus
Chiral amine synthesis via DARA
Enantioselectivity control through 6-methoxy group
Reported enantiomeric excess under asymmetric conditions
Colorectal cancer cell-model research
Reported cytotoxicity against HCT116 cells
Cell-model response and TRPV2 selectivity profile
Process research and scale-up
Reported microwave-assisted synthetic route
Synthetic yield and scalability context
TRPV2 ion channel probe research
Reported TRPV2 antagonist activity
Selectivity vs. TRPV1 and channel modulation endpoints

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